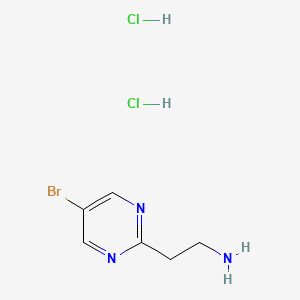
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a bromopyrimidine moiety attached to an ethanamine chain, with two hydrochloride groups enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and ligroine, with temperatures maintained around 67-70°C for optimal yield .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide bulk custom synthesis and procurement services for 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride, ensuring it meets the required standards for research and development .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)ethan-1-amine: This compound shares a similar structure but lacks the dihydrochloride groups, affecting its solubility and stability.
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride: Another similar compound with a different heterocyclic ring, leading to distinct chemical properties and applications.
Uniqueness
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride stands out due to its unique combination of a bromopyrimidine moiety and ethanamine chain, along with the presence of dihydrochloride groups. This combination enhances its solubility, stability, and potential for various scientific applications .
Properties
Molecular Formula |
C6H10BrCl2N3 |
|---|---|
Molecular Weight |
274.97 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H |
InChI Key |
RVNQPVRIBISTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















